molecular formula C23H20N4O4 B4605681 [4-(2-FURYLCARBONYL)PIPERAZINO](6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE

[4-(2-FURYLCARBONYL)PIPERAZINO](6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE

Cat. No.: B4605681
M. Wt: 416.4 g/mol
InChI Key: BFSWLRBRDBNWSU-UHFFFAOYSA-N
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Description

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a furylcarbonyl group, and an isoxazolo-pyridine moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the furylcarbonyl and isoxazolo-pyridine intermediates. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as chromatography or crystallization, to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

furan-2-yl-[4-(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-14-17(19-20(25-31-21(19)24-15)16-6-3-2-4-7-16)22(28)26-9-11-27(12-10-26)23(29)18-8-5-13-30-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSWLRBRDBNWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-FURYLCARBONYL)PIPERAZINO](6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-FURYLCARBONYL)PIPERAZINO](6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-FURYLCARBONYL)PIPERAZINO](6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[4-(2-FURYLCARBONYL)PIPERAZINO](6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2-FURYLCARBONYL)PIPERAZINO](6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-FURYLCARBONYL)PIPERAZINO](6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE

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